5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3S/c1-21(19,20)12-15-6-9(14)10(17-12)11(18)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVVQAMSXOUBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological activity, and relevant case studies, focusing on its mechanisms of action and therapeutic implications.
Chemical Structure and Properties
The molecular formula of 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is with a molecular weight of 346.18 g/mol. The compound features a pyrimidine core substituted with chlorine, a methylsulfonyl group, and a carboxamide functional group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in lipid metabolism. Notably, it has been studied as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme that regulates the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Inhibition of NAPE-PLD can modulate various physiological processes, including pain perception, inflammation, and neuroprotection.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrimidine structure can significantly influence the inhibitory potency against NAPE-PLD. For instance, certain substitutions on the pyrimidine ring enhance binding affinity and selectivity towards the target enzyme. A study demonstrated that specific analogs exhibited sub-micromolar potency with IC50 values as low as 72 nM when optimized through SAR studies .
| Compound Name | IC50 (nM) | Structural Features |
|---|---|---|
| 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide | 72 | Chlorine and methylsulfonyl substitutions |
| LEI-401 | 72 | Cyclopropylmethyl and phenylpiperidine groups |
Biological Activity Insights
- Inhibition of NAPE-PLD : This compound has been shown to effectively inhibit NAPE-PLD activity in vitro, leading to decreased levels of NAEs in cellular models. Such modulation has implications for treating conditions associated with dysregulated lipid signaling.
- Neuroprotective Effects : Preliminary studies suggest that the compound may exert neuroprotective effects by altering lipid mediator profiles in the central nervous system (CNS). This could have therapeutic potential in neurodegenerative diseases.
- Anti-inflammatory Properties : The ability to modulate lipid signaling pathways suggests potential anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disorders .
Case Studies
Several studies have highlighted the biological effects of similar pyrimidine derivatives:
- Study on Pyrimidine Derivatives : A comprehensive evaluation of various pyrimidine derivatives indicated that those with similar structural characteristics to 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide demonstrated significant inhibition of NAPE-PLD and related pathways, showcasing their potential in therapeutic applications .
- In Vivo Models : Research involving animal models has shown that compounds targeting NAPE-PLD can influence behavioral outcomes related to anxiety and pain modulation, suggesting broader implications for mental health therapies .
Comparison with Similar Compounds
Variations at Position 2 (Pyrimidine Ring)
The substituent at position 2 significantly influences electronic properties and binding interactions.
Key Insights :
Variations in the Carboxamide Substituent
The aryl group on the carboxamide modulates lipophilicity and target selectivity.
Key Insights :
Additional Functional Modifications
Some analogs incorporate hybrid structures for multifunctional activity:
Electronic Effects
Metabolic Stability
Crystal Packing and Solubility
- Crystal structures (e.g., ) reveal that planar substituents (e.g., acrylonitrile) favor tight packing, reducing solubility. The target compound’s methylsulfonyl group may disrupt crystallization, improving bioavailability .
Q & A
Q. How to design enzyme inhibition studies with this compound?
- Methodological Answer :
- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, IC₅₀ shifts with substrate concentration indicate competitive binding .
- Selectivity Profiling : Screen against a kinase panel (e.g., 50 kinases) to identify off-target effects. A selectivity index <0.1 suggests high specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
